N-(8-Hydroxyoctyl)phthalimide

Descripción general

Descripción

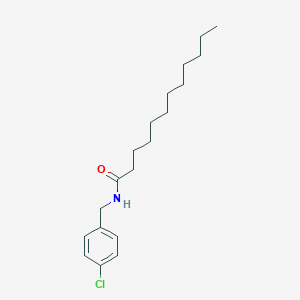

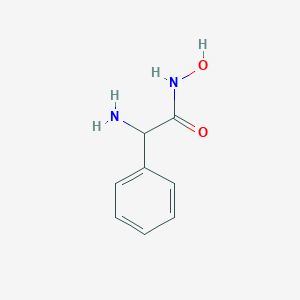

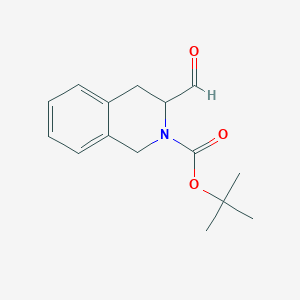

N-(8-Hydroxyoctyl)phthalimide (NHO) is an organic compound belonging to the family of phthalimides. It is a white crystalline solid with a molecular weight of 213.27 g/mol and melting point of 160-163°C. NHO is a versatile compound that is used in a variety of synthetic reactions and has been studied extensively for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Aplicaciones Científicas De Investigación

Chemical Reactions : It is used in base-catalyzed Lossen rearrangement with amines and amino acids, and isomerization followed by Beckmann rearrangement to produce 4-aryl-1H-2,3-diazaphospholes (Fahmy et al., 1977). Additionally, it can undergo ammonolysis, aminolysis, pyrolysis, and hydrazinolysis (Fahmy, Aly, & Orabi, 1978).

Amine and Peptide Chemistry : This compound finds applications in amine and peptide chemistry, peptidase activity investigations, and as a thiol probe (Parrick & Ragunathan, 1993).

Pesticide Synthesis : It's useful in the synthesis of pesticides through polymer-supported reactions, providing mild reaction conditions and easy work-up (Pawar et al., 2002).

Cancer Research : It has potential as an imaging and/or therapeutic agent for cancer, due to high radiolabeling yield, stability, and tumor uptake (Motaleb et al., 2015).

Particle Stabilization : It can be used for sterically stabilizing negatively charged particles like clays (Mongondry et al., 2003).

Histone Deacetylase Inhibitors : It's a structural component in the design of histone deacetylase inhibitors (Shinji et al., 2005).

Organic Synthesis : N-(trifluoromethylthio)phthalimide, a related compound, is used in organic synthesis, pharmaceutical, and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).

Phosphorylated Compound Reactions : It leads to diethylphosphono-substituted polyheterocycles or vinyles in reactions with phosphorylated compounds (Guervenou et al., 2000).

Cellulose Fiber Oxidation : NHPI (N-hydroxyphthalimide) facilitates the oxidation of cellulose fibers without sodium bromide, addressing environmental and corrosion concerns (Coseri & Biliuță, 2012).

Mecanismo De Acción

Target of Action

It’s known that phthalimide derivatives, including n-(8-hydroxyoctyl)phthalimide, often play a significant role in cancer treatment . They exhibit antineoplastic activities against cancer cells .

Mode of Action

This compound and its derivatives often involve radical pathways in their mechanism of action. For instance, in the Cu-facilitated C-O bond formation, the phthalimide N-oxyl (PINO) radical serves a dual role as a catalytic hydrogen abstractor from hydrocarbons and as a stoichiometric reagent to couple with the resultant alkyl radicals.

Biochemical Pathways

Phthalates, including this compound, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . For instance, Di-n-butyl phthalate (DBP) is hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid .

Pharmacokinetics

The chemical core of phthalimides shows that these structures are hydrophobic, which increases their potential to cross biological membranes in vivo .

Result of Action

The synthesized FT-12 compound, a phthalimido-thiazolidine derivative, exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells . FT-12 reduced the ability to form new clones, also caused irreversibility in the cell cycle, inducing arrest in the S phase . Besides, the compound (FT-12) induced necrosis and apoptosis .

Action Environment

The physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Safety and Hazards

Direcciones Futuras

Propiedades

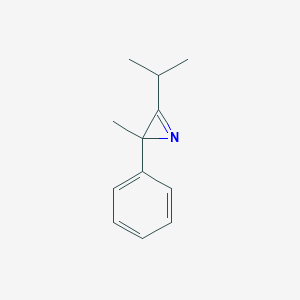

IUPAC Name |

2-(8-hydroxyoctyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDXDFOXVNNMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619417 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105264-63-9 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

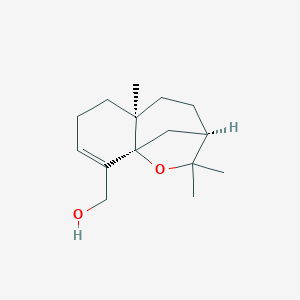

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)